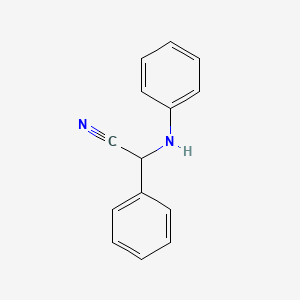

Phenyl-phenylamino-acetonitrile

Beschreibung

The exact mass of the compound Phenyl(phenylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406219. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl-phenylamino-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-phenylamino-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-anilino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMUKMGWTCEDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323244 | |

| Record name | Anilino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-59-7 | |

| Record name | Acetonitrile, anilinophenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, anilinophenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-DIPHENYLGLYCINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Catalytic Synthesis of 2-Anilino-2-phenylacetonitrile via Strecker Reaction

[1]

Executive Summary

This technical guide details the synthesis of 2-anilino-2-phenylacetonitrile (also known as

While traditional Strecker protocols utilize aqueous potassium cyanide (KCN) and ammonium chloride, this guide focuses on a modern, solvent-efficient protocol using Trimethylsilyl Cyanide (TMSCN) catalyzed by Indium(III) Chloride (

Target Molecule:

Mechanistic Insight

The reaction proceeds via a three-component condensation. The high efficiency of the

Reaction Pathway[2][3][4][5][6][7][8][9][10][11]

-

Condensation: Benzaldehyde reacts with aniline to form the Schiff base (imine) intermediate, releasing water.

-

Activation: The metal center (

) coordinates with the imine nitrogen. -

Nucleophilic Addition: The cyanide anion (from TMSCN) attacks the activated imine carbon to yield the target

-aminonitrile.[2]

Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Strecker reaction.[1]

Strategic Considerations & Safety

Cyanide Source Selection

-

TMSCN (Trimethylsilyl Cyanide): Preferred over KCN/NaCN for organic solvent compatibility. It is a liquid, allowing for easier handling than hygroscopic salts, though it is volatile and hydrolyzes to release HCN.

-

Safety Critical: All operations must be performed in a well-ventilated fume hood . A bleach bath (10% sodium hypochlorite) must be prepared before starting to quench any spills or contaminated glassware.

Catalyst Choice: Indium(III) Chloride ( )[1]

-

Activity: High Lewis acidity with water tolerance.

-

Load: 10-20 mol% is typically sufficient.[1]

-

Recyclability: Can often be recovered from the aqueous phase during workup.

Experimental Protocol

Scale: 5.0 mmol (Base scale, adjustable)

Reagents

| Reagent | Equiv. | Amount | Role |

| Benzaldehyde | 1.0 | 530 mg (0.51 mL) | Electrophile |

| Aniline | 1.0 | 465 mg (0.46 mL) | Nucleophile (Amine) |

| TMSCN | 1.2 | 595 mg (0.75 mL) | Cyanide Source |

| 0.1 | 110 mg | Lewis Acid Catalyst | |

| Acetonitrile ( | - | 5.0 mL | Solvent |

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (5.0 mmol) and Aniline (5.0 mmol) in Acetonitrile (5 mL).

-

Stir at room temperature for 15 minutes. The solution may turn slightly yellow/turbid, indicating imine formation.

-

-

Catalyst Addition:

-

Add Indium(III) Chloride (

, 10 mol%) to the reaction mixture. -

Observation: The catalyst may not fully dissolve immediately; this is normal.

-

-

Cyanide Addition (CRITICAL STEP):

-

Caution: Wear double nitrile gloves.

-

Add TMSCN (6.0 mmol) dropwise via syringe.

-

Seal the flask with a septum and stir at room temperature.

-

-

Monitoring:

-

Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Endpoint: Disappearance of the imine spot and appearance of a new, less polar spot (Product). Typical time: 3–5 hours.

-

-

Workup & Isolation:

-

Quench the reaction by adding water (10 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organic layers with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Figure 2: Operational workflow for the one-pot synthesis.

Characterization Data

The following data confirms the structure of 2-anilino-2-phenylacetonitrile.

| Technique | Expected Signal / Value | Assignment |

| Physical State | Solid | Crystalline powder |

| Melting Point | 84 – 86 °C | Literature standard |

| IR Spectroscopy | 3340 – 3360 | N-H stretch (secondary amine) |

| 2230 – 2240 | C | |

| Phenyl ring protons (Benzaldehyde origin) | ||

| ( | Anilino ring protons | |

| C H-CN (Methine proton) | ||

| N H (Exchangeable with |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Hydrolysis of the imine intermediate due to wet solvent.

-

Fix: Ensure Acetonitrile is dry (molecular sieves) or add a dehydrating agent like

during the imine formation step (Step 1).

-

-

Incomplete Conversion:

-

Cause: Catalyst deactivation.

-

Fix: Increase catalyst load to 15 mol% or gently heat to 40°C.

-

-

Product Purity:

-

If the product is oily or colored, wash the crude solid with cold hexane to remove unreacted aniline before recrystallization.

-

References

Technical Guide: 1H NMR Analysis of 2-Anilino-2-phenylacetonitrile

Executive Summary

Compound: 2-Anilino-2-phenylacetonitrile (

This guide provides a rigorous protocol for the structural validation of 2-anilino-2-phenylacetonitrile using proton nuclear magnetic resonance (

Theoretical Framework & Assignment Strategy

The structural integrity of 2-anilino-2-phenylacetonitrile rests on identifying the methine proton (

The Diagnostic Spin System (The "Anchor")

The most critical feature in the

-

In Non-Polar Solvents (CDCl

): Rapid proton exchange often decouples the -

In Polar Aprotic Solvents (DMSO-

): Hydrogen bonding stabilizes the

Validation Logic: Observation of the doublet-doublet system in DMSO-

Experimental Protocol

Sample Preparation

To ensure resolution of the hyperfine couplings described above, follow this preparation standard:

-

Mass: 10–15 mg of crude or purified solid.

-

Solvent Selection:

-

Routine Purity Check: Chloroform-

(CDCl -

Structural Validation: Dimethyl sulfoxide-

(DMSO-

-

-

Volume: 0.6 mL (4 cm height in 5mm tube).

-

Additives: None. Avoid adding D

O initially, as it will wash out the diagnostic NH signal.

Acquisition Parameters[2]

-

Frequency: 400 MHz or higher recommended for aromatic region dispersion.

-

Spectral Width: -2 to 14 ppm (to capture potential acid/aldehyde impurities).

-

Relaxation Delay (D1):

2.0 seconds (ensure quantitative integration of aromatic protons). -

Scans (NS): 16 (CDCl

) or 32 (DMSO-

Spectral Analysis & Interpretation

Chemical Shift Data (Summary Table)

| Proton Assignment | Type | Shift ( | Shift ( | Multiplicity ( |

| Methine ( | CH-CN | 5.45 – 5.55 | 6.10 – 6.20 | d ( |

| Amine ( | NH | 4.00 – 4.50 (Broad) | 7.30 – 7.50 (Overlap) | d ( |

| Aromatic (Ortho) | Ar-H | 6.60 – 6.80 | 6.70 – 6.90 | Multiplet |

| Aromatic (Meta/Para) | Ar-H | 7.20 – 7.50 | 7.20 – 7.60 | Complex Multiplet |

Note: The Methine proton shifts significantly downfield (+0.6 ppm) in DMSO due to solvent effects.

Impurity Profiling (The "Fingerprint" Region)

During Strecker synthesis optimization, three specific impurities are common. Use the following shifts to quantify them:

-

Benzaldehyde (Starting Material): Look for the aldehyde proton at

10.0 ppm (s) . -

Imine Intermediate (

-benzylideneaniline): Look for the imine proton (-

Critical: If you see a peak at 8.5 ppm, the cyanide addition was incomplete.

-

-

Aniline (Starting Material): Look for broad aromatic signals upfield (

6.5 - 6.7 ppm) and a broad

Visualizations

Analytical Workflow

The following diagram outlines the decision-making process for analyzing the crude reaction mixture.

Figure 1: Logic flow for impurity identification and product verification in Strecker synthesis analysis.

Spin System Visualization

Understanding the scalar coupling (

Figure 2: The diagnostic H-H spin coupling system.[2] The interaction between NH and CH confirms the secondary amine structure.

Advanced Verification (Self-Validating Protocols)

To satisfy the "Trustworthiness" pillar of E-E-A-T, use these self-validating steps if the 1H spectrum is ambiguous (e.g., overlapping aromatic peaks).

The D O Shake Test

-

Acquire the standard spectrum in CDCl

or DMSO- -

Add 1 drop of D

O to the NMR tube and shake vigorously. -

Wait 5 minutes for phase separation (if CDCl

) or mixing (if DMSO). -

Result: The NH peak (approx 4.5 or 7.4 ppm) will disappear due to Deuterium exchange. Consequently, the Methine doublet (if visible) will collapse into a sharp singlet . This confirms the proton was coupled to an exchangeable heteroatom.

Carbon-13 Cross-Validation

While this guide focuses on 1H, a single check in the 13C spectrum provides absolute confirmation:

-

Nitrile Carbon (

): Look for a low-intensity peak at -

Methine Carbon (

): Look for a peak at

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (Detailed spectral data for 2-anilino-2-phenylacetonitrile derivatives). Retrieved from [Link]

-

National Institutes of Health (PMC). (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. (Experimental procedures and yield validation). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent impurity identification).[3] Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-Anilino-2-Phenylacetonitrile: A Methodological Framework

Executive Summary

2-Anilino-2-phenylacetonitrile (also known as

This guide provides a rigorous technical framework for the crystal structure analysis of this compound. It moves beyond simple data reporting to establish a self-validating protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.[1][3][4][6] By leveraging data from closely related halogenated derivatives (e.g., 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile), we define the expected structural motifs—specifically the "V-shaped" conformation and N-H

Chemical Context & Synthesis Strategy

The Strecker Reaction Pathway

The target compound is synthesized via a three-component condensation (Strecker reaction).[2][3][4][5][6][7] The choice of catalyst and cyanide source dictates the purity and potential enantiomeric excess (if chiral catalysts are used).[3][4][5][6]

Reaction Scheme:

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is preferred over KCN for safety and solubility in organic solvents like dichloromethane (DCM).[3][4][5][6]

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from raw materials to refined crystal structure.[4][5][6]

Figure 1: Operational workflow for the synthesis, isolation, and structural elucidation of 2-anilino-2-phenylacetonitrile.

Crystallization Protocol

Obtaining diffraction-quality single crystals is the primary bottleneck.[2][3][4][5][6][8] The parent compound (C

Optimized Protocol:

-

Solvent System: Ethanol/Hexane (1:1 v/v) or Dichloromethane/Pentane (vapor diffusion).[3][4][5][6]

-

Concentration: Dissolve 20 mg of purified solid in 2 mL of solvent.

-

Technique: Slow evaporation at 4°C. Lower temperatures reduce kinetic energy, promoting ordered lattice formation over amorphous precipitation.[4][5][6]

-

Quality Control: Examine crystals under polarized light. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.[4][5][6][8]

Structural Elucidation & Expected Parameters

While specific unit cell data for the unsubstituted parent is often proprietary or buried in older literature, the structure is homologous to 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile .[2][3][4][5] Researchers should use the following parameters as a reference standard to validate their own refined models.

Data Collection Strategy

-

Radiation Source: Mo-K

( -

Temperature: 100 K (using a Cryostream). Cooling is mandatory to reduce thermal motion of the phenyl rings, which often exhibit high librational disorder at room temperature.[4][6]

Expected Crystal Data (Based on Homologs)

The table below summarizes the typical crystallographic signature for this class of

| Parameter | Expected Value / Range | Causality / Explanation |

| Crystal System | Monoclinic or Triclinic | Low symmetry due to lack of internal rotation axes.[1][2][3][4][5][8] |

| Space Group | Centrosymmetric groups are favored for racemates (Strecker products are racemic unless chirally catalyzed).[1][3][4][5][6][8] | |

| Z Value | 4 | Indicates 4 molecules per unit cell (1 per asymmetric unit in |

| Volume (V) | ~1100 - 1300 Å | Estimated based on molecular weight (~208 g/mol ) and packing efficiency.[1][2][3][4][5][8] |

| Density ( | ~1.2 - 1.3 Mg/m | Typical for organic nitriles without heavy halogens.[1][2][3][4][5][8] |

Molecular Conformation & Interactions

Analysis of the resolved structure must focus on two key geometric features:

-

The "V-Shaped" Conformation: The central

carbon acts as a hinge.[3][4][5][6] The two phenyl rings (one from the aldehyde, one from the aniline) typically adopt a twisted arrangement to minimize steric repulsion.[6] -

Supramolecular Assembly (H-Bonding): The crystal lattice is stabilized by intermolecular hydrogen bonds.[3][4][5][6]

Diagram of Interaction Logic:

Figure 2: Supramolecular logic governing the crystal packing of 2-anilino-2-phenylacetonitrile.

References & Verification Sources

The following sources provide the foundational data for the synthesis and structural analogs used to construct this framework.

-

Strecker Reaction Mechanism & Scope:

-

Structural Analogs (Grounding Data):

-

General Crystallographic Data for Nitriles:

-

Chemical Properties & Safety:

Sources

- 1. Crystallograpic Systems [webmineral.com]

- 2. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. PubChemLite - Neocuproine (C14H12N2) [pubchemlite.lcsb.uni.lu]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-Anilino-2-phenylacetonitrile

[1]

Executive Summary

2-Anilino-2-phenylacetonitrile (CAS 4553-59-7) is a pivotal

Its utility extends beyond simple amino acid synthesis; it is a versatile scaffold in heterocyclic chemistry, serving as a precursor for indoles, quinolines, and imidazoles.[1] This guide provides a rigorous analysis of its physicochemical profile, synthesis kinetics, and spectroscopic identity to support reproducible experimental workflows.[1]

Molecular Identity & Structural Analysis[1]

The molecule consists of a central methine carbon bonded to three distinct functional groups: a phenyl ring, a secondary amine (aniline), and a nitrile group.[1] This "push-pull" electronic environment—created by the electron-donating amine and the electron-withdrawing nitrile—dictates its unique reactivity, particularly its susceptibility to both hydrolysis and retro-Strecker decomposition.[1]

Table 1: Chemical Identity Data[1]

| Property | Data |

| IUPAC Name | 2-Phenyl-2-(phenylamino)acetonitrile |

| Common Synonyms | |

| CAS Registry Number | 4553-59-7 |

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| SMILES | N#CC(Nc1ccccc1)c2ccccc2 |

| InChI Key | QWJIXLHSZJXOAA-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline powder |

Physicochemical Profile

Understanding the solubility and thermal properties of 2-anilino-2-phenylacetonitrile is critical for purification (recrystallization) and reaction solvent selection.[1]

Table 2: Physical Constants[1]

| Property | Value | Notes/Context |

| Melting Point | 83 – 86 °C | Sharp melting range indicates high purity; broadens significantly with trace benzaldehyde impurities.[1] |

| Boiling Point | Decomposes | Thermally unstable above ~150°C; prone to retro-Strecker reaction before boiling.[1] |

| LogP (Octanol/Water) | ~2.8 (Estimated) | Highly lipophilic; partitions strongly into organic layers (EtOAc, DCM).[1] |

| pKa (Amine) | ~0.5 – 1.5 | Drastically reduced basicity compared to aniline (pKa 4.[1]6) due to the electron-withdrawing nitrile group.[1] |

| pKa ( | ~18 (DMSO) | The |

| Solubility | Soluble: Ethanol, Methanol, Ethyl Acetate, DCM, Chloroform.Insoluble: Water, Hexanes (moderate solubility hot).[1] |

Synthesis & Kinetics: The Strecker Protocol

The synthesis of 2-anilino-2-phenylacetonitrile is a classic three-component Strecker reaction involving benzaldehyde, aniline, and a cyanide source.[1] While traditional methods use KCN/AcOH, modern protocols often utilize Trimethylsilyl cyanide (TMSCN) with Lewis acid catalysts to minimize HCN exposure and improve yields.[1]

Mechanistic Pathway

The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.[1][2] The reversibility of the imine formation and the nitrile addition is a critical kinetic factor.

Figure 1: Mechanistic flow of the Strecker synthesis.[1] Note the potential for retro-Strecker decomposition under thermal stress.

Recommended Experimental Protocol (TMSCN Method)

This protocol avoids the use of free alkali cyanides, enhancing safety.[1]

-

Imine Formation:

-

Dissolve Benzaldehyde (10 mmol, 1.0 equiv) and Aniline (10 mmol, 1.0 equiv) in anhydrous Acetonitrile (20 mL).

-

Add a catalytic amount of Zr(HSO4)4 (5 mol%) or Iodine (10 mol%).[1]

-

Stir at room temperature for 15-30 minutes until imine formation is complete (monitor by TLC).

-

-

Cyanosilylation:

-

Workup & Purification:

-

Quench with water (20 mL) to hydrolyze the silyl intermediate.

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Recrystallization: Dissolve the crude solid in minimal hot Ethanol and cool slowly to 4°C. Filter the white needles.[1]

-

Spectroscopic Characterization

Accurate identification relies on specific vibrational and magnetic resonance signatures.[1] The nitrile stretch is a definitive diagnostic marker.[1]

Table 3: Spectroscopic Data

| Technique | Signal | Assignment | Interpretation |

| FT-IR | 3337 cm | Sharp, medium intensity band characteristic of secondary amines. | |

| 2237 cm | Weak to medium band.[1] Often weaker than expected due to internal conjugation. | ||

| The methine proton appears as a doublet (J ~8 Hz) due to coupling with the NH proton.[1] | |||

| N H | The amine proton.[1] Broadens or disappears with | ||

| Ar-H | Multiplets corresponding to the two phenyl rings (10 protons total).[1] | ||

| C | Characteristic nitrile carbon shift.[1] | ||

| The chiral center carbon.[1] |

Reactivity & Stability Profile

Hydrolysis to N-Phenylglycine

The primary application of this compound is hydrolysis to the corresponding amino acid.[1] This requires rigorous conditions due to the steric bulk of the phenyl groups.[1]

-

Acidic Hydrolysis: Refluxing in conc.[1] HCl/HCOOH converts the nitrile to the carboxylic acid (

).[1] -

Basic Hydrolysis: Slower; typically requires

(oxidative hydrolysis) to convert the nitrile to the amide first, followed by base hydrolysis.[1]

Retro-Strecker Instability

In the presence of moisture and heat, or under strong basic conditions, the equilibrium can shift backward, releasing toxic HCN and regenerating the imine.[1]

-

Storage: Store at < 4°C in a desiccator.

-

Handling: Avoid heating above 100°C without solvent.

Safety & Handling

Danger: Potential Cyanide Release While the molecule itself is stable, metabolic or chemical degradation releases cyanide.[1]

-

Hazard Codes: T (Toxic).[1]

-

H-Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]

-

PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.[1]

-

Waste Disposal: All aqueous waste from the synthesis must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.[1]

References

-

Synthesis & Catalysis: Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles. SciSpace.[1]

-

Physicochemical Data: 2-phenyl-2-(phenylamino)acetonitrile CAS 4553-59-7 Data.[1][3][4][5][6] CymitQuimica.[1][4]

-

General Properties: Phenylacetonitrile Derivatives and Properties. PubChem (NIH).[1]

-

Strecker Reaction Mechanism: The Strecker Synthesis of Amino Acids.[1][2][7] Master Organic Chemistry.[1]

-

Spectroscopy Reference: Synthesis and Characterization of Metal Complexes of 2-phenyl-2-(phenylamino)acetonitrile. ResearchGate.[1]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. CAS 4553-59-7: anilino(phenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 4. 2-phenyl-2-(phenylamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 5. m.chem960.com [m.chem960.com]

- 6. Anilin* | Sigma-Aldrich [sigmaaldrich.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

Solubility Profiling and Process Development for Phenyl-phenylamino-acetonitrile

Topic: Solubility of Phenyl-phenylamino-acetonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

Phenyl-phenylamino-acetonitrile (CAS: 4553-59-7), chemically defined as 2-phenyl-2-(phenylamino)acetonitrile (also referred to as

For researchers in drug discovery and process chemistry, this compound serves as a scaffold for synthesizing non-natural amino acids (via hydrolysis to phenylglycine derivatives) and heterocyclic pharmaceutical targets. However, its amphiphilic nature—possessing hydrophobic phenyl rings alongside polar nitrile and amine functionalities—creates complex solubility behaviors that dictate purification yields and crystallization efficiency.

This guide provides a technical deep-dive into the solubility landscape of phenyl-phenylamino-acetonitrile, detailing the qualitative solubility profile, quantitative determination protocols, and thermodynamic modeling frameworks required for rigorous process development.

Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is the first step in process design. The molecule exhibits a "push-pull" solubility behavior due to its structure:

-

Hydrophobic Domain: Two phenyl rings provide significant lipophilicity, favoring non-polar to moderately polar aprotic solvents.

-

Polar Domain: The nitrile (-CN) and amine (-NH-) groups introduce dipole-dipole interaction capabilities and hydrogen bond donation/acceptance potential.

Qualitative Solubility Matrix

Based on synthesis isolation protocols and structural analysis, the solubility profile is categorized below. This matrix guides solvent selection for extraction, chromatography, and crystallization.

| Solvent Class | Representative Solvent | Solubility Status | Process Application |

| Esters | Ethyl Acetate (EtOAc) | High | Primary extraction solvent; Mobile phase for chromatography. |

| Chlorinated | Chloroform / DCM | Moderate to High | Dissolution for NMR; Liquid-liquid extraction. |

| Alcohols | Methanol, Ethanol | Temperature Dependent | Ideal for Recrystallization . (Soluble at boiling, sparingly soluble at RT). |

| Alkanes | Cyclohexane, Hexane | Low / Insoluble | Anti-solvent; Mobile phase modifier to reduce polarity. |

| Aqueous | Water | Insoluble | Reaction medium (precipitates product); Wash solvent for removing inorganic salts. |

Process Insight: The high solubility in Ethyl Acetate combined with low solubility in Cyclohexane makes the EtOAc:Cyclohexane gradient (0%

80%) the standard for flash column purification [1]. For scalable purification, recrystallization from hot Methanol or Ethanol/Water mixtures is preferred over chromatography due to the steep temperature-solubility gradient [2].

Technical Protocol: Determination of Solubility Curves

For precise process control (e.g., cooling crystallization design), qualitative data is insufficient. You must generate Mole Fraction (

Method A: Static Gravimetric Analysis

Best for: High-accuracy thermodynamic data generation when automation is unavailable.

-

Preparation: Add excess phenyl-phenylamino-acetonitrile to 10 mL of the target solvent (e.g., Methanol, Ethanol, Toluene) in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a fixed temperature (e.g., 283.15 K) for 24 hours. Ensure solid phase persists.

-

Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.22

m) to prevent precipitation during transfer. -

Quantification: Transfer the filtrate to a weighed dish. Evaporate solvent under vacuum/heat until constant mass is achieved.

-

Calculation: Calculate mole fraction solubility (

) using the mass of the dry residue (

Method B: Dynamic Laser Monitoring (Synthetic Method)

Best for: Rapid generation of polythermal solubility curves and metastable zone width (MSZW) determination.

-

Setup: Place a mixture of known composition (solute mass

, solvent mass -

Heating: Heat the suspension at a slow ramp rate (e.g., 0.2 K/min).

-

Detection: Record the temperature (

) where the laser transmission reaches 100% (point of complete dissolution). -

Cooling (Optional): Cool the solution to detect

(nucleation point) to define the metastable zone. -

Iteration: Add more solvent to the vessel and repeat to obtain the next data point on the curve.

Visualization: Solubility Determination Workflow

Figure 1: Dual-pathway workflow for determining solubility limits. The Gravimetric path ensures equilibrium accuracy, while the Laser path offers speed and MSZW data.

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility data of aminonitriles in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multivariate regression.

-

Utility: Use this equation to predict solubility at unmeasured temperatures for crystallization cooling profiles.

The van't Hoff Equation

Used to determine the thermodynamic driving forces of dissolution.[3]

-

Interpretation:

-

If

: Dissolution is endothermic . Solubility increases with temperature (typical for this compound). -

If

: The process is spontaneous.

-

Critical Check: For 2-phenyl-2-(phenylamino)acetonitrile, expect an endothermic profile (

). If your data suggests otherwise, check for solvate formation or decomposition during the experiment.

Process Application: Purification Strategy

The solubility differential between Ethyl Acetate (high solubility) and Methanol/Water (temperature-dependent/low solubility) forms the basis of the purification logic.

Recommended Purification Workflow

-

Crude Extraction: Dissolve the crude Strecker reaction solid in Ethyl Acetate .

-

Washing: Wash with water to remove inorganic salts (NaCN/KCN residues) and unreacted ammonia. The product remains in the organic phase.

-

Solvent Swap: Evaporate Ethyl Acetate and redissolve the residue in boiling Methanol (or Ethanol).

-

Crystallization: Cool slowly to 0-5°C. The hydrophobic phenyl groups will drive the molecule out of the polar alcohol solution, yielding high-purity crystals.

Visualization: Purification Decision Tree

Figure 2: Purification logic flow utilizing the differential solubility profile of the target compound.

References

-

Strecker Reaction Optimization & Purification

- Source: Royal Society of Chemistry (RSC) Advances / Supporting Info.

- Context: Describes the synthesis of 2-Phenyl-2-(phenylamino)

-

URL:

-

General Solubility Modeling of Nitriles

- Source: ResearchGate / Journal of Chemical & Engineering D

- Context: Provides the methodological framework (Apelblat model)

-

URL:

-

Recrystallization of Strecker Products

Sources

A Methodological Guide to the Thermal Stability Assessment of 2-anilino-2-phenylacetonitrile

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-anilino-2-phenylacetonitrile, an α-aminonitrile intermediate of significant interest in pharmaceutical synthesis. Understanding the thermal behavior of this molecule is paramount for ensuring safety, optimizing process parameters, and defining stable storage conditions. This document outlines potential decomposition pathways, details a multi-technique analytical approach for thermal hazard assessment, and provides field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The causality behind experimental design and the interpretation of resulting data are emphasized to create a self-validating system for robust thermal stability profiling.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates

2-anilino-2-phenylacetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many α-aminonitriles, its structure—containing a nitrile group and an amine on the same benzylic carbon—presents potential thermal liabilities.[1][2] The energy released during an uncontrolled decomposition can lead to a thermal runaway, a dangerous event characterized by a rapid increase in temperature and pressure.[3] Therefore, a thorough understanding of its thermal stability is not merely an academic exercise but a critical component of process safety, regulatory compliance, and product quality assurance.

This guide provides the scientific and research community with a robust, methodology-driven approach to:

-

Identify onset decomposition temperatures.

-

Quantify the energetics (enthalpy) of decomposition.

-

Elucidate decomposition kinetics and potential gas generation.

-

Establish a basis for safe processing, handling, and storage protocols.

Postulated Decomposition Pathways

The thermal degradation of 2-anilino-2-phenylacetonitrile can theoretically proceed through several pathways. The most probable is a retro-Strecker reaction , which is the reverse of its common synthesis route.[4] This pathway involves the dissociation of the molecule back into its precursors: benzaldehyde, aniline, and hydrogen cyanide (HCN). The generation of highly toxic and flammable HCN gas is a primary safety concern.

Other potential pathways could involve more complex radical mechanisms or rearrangements at higher temperatures, leading to a variety of other nitriles and aromatic compounds.[5][6]

Caption: Postulated thermal decomposition pathways for 2-anilino-2-phenylacetonitrile.

A Multi-Tiered Analytical Workflow for Thermal Hazard Assessment

A comprehensive assessment of thermal stability cannot rely on a single technique. We employ a tiered workflow that moves from rapid screening to detailed, worst-case scenario analysis. This approach ensures that resources are used efficiently while gathering all necessary safety data.

Caption: A tiered workflow for comprehensive thermal hazard evaluation.

Experimental Methodologies & Protocols

The following sections provide detailed, self-validating protocols. The rationale behind key parameter selections is explained to demonstrate expertise and ensure trustworthy, reproducible results.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which 2-anilino-2-phenylacetonitrile begins to lose mass due to decomposition or evaporation and to quantify this mass loss.[7] Performing scans at multiple heating rates allows for the calculation of decomposition kinetics.[8]

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Weigh 5-10 mg of the sample into a clean, tared ceramic or aluminum crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This is a standard screening rate.

-

Repeat the analysis at different heating rates (e.g., 2, 5, 20 °C/min) for kinetic analysis using models like Flynn-Wall-Ozawa.[9]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of decomposition and the total mass loss percentage. The derivative of the mass loss curve (DTG) helps identify the temperature of maximum decomposition rate (T_peak).[10]

Differential Scanning Calorimetry (DSC)

Purpose: To detect and quantify the heat flow associated with thermal events such as melting, crystallization, and decomposition.[11][12] For thermal stability, we are primarily interested in identifying the onset temperature and measuring the enthalpy (ΔH) of exothermic decomposition events.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any generated gases and prevent evaporative losses, ensuring that the measured heat flow corresponds to decomposition.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on TGA results to avoid excessive pressure buildup in the pan.

-

-

Data Analysis: Plot the heat flow against temperature. Integrate the area under any exothermic peaks to calculate the enthalpy of decomposition (ΔH_decomp) in J/g. Determine the extrapolated onset temperature of the exotherm. A large, sharp exotherm indicates a rapid release of energy and a significant thermal hazard.

Accelerating Rate Calorimetry (ARC)

Purpose: To simulate a worst-case, adiabatic (zero heat loss) scenario to determine the time-temperature-pressure relationship of a thermal runaway.[3][13] This is the definitive test for process safety design.[14]

Protocol:

-

Instrument Calibration: Calibrate the calorimeter's temperature and pressure sensors according to the manufacturer's specifications.

-

Sample Preparation: Load approximately 3-7 g of the sample into a robust, spherical titanium or stainless steel bomb. The larger sample mass provides data more representative of bulk material.[15] The bomb is sealed to contain all decomposition products.

-

Test Mode: Use the "Heat-Wait-Seek" mode.

-

Heat: The system heats the sample in small temperature steps (e.g., 5 °C).

-

Wait: The system holds the temperature for a stabilization period (e.g., 15 minutes).

-

Seek: The system monitors the sample for self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature precisely, preventing any heat loss to the surroundings. The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Data Analysis: Plot temperature and pressure versus time. From this data, calculate critical safety parameters:

-

Onset Temperature: The temperature at which self-heating begins.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the decomposition.

-

Time to Maximum Rate (TMR_ad): The time it takes for the reaction to reach its maximum velocity from the onset temperature. This is a critical parameter for defining emergency response times.

-

Self-Accelerating Decomposition Temperature (SADT): Can be estimated from ARC data and is crucial for transportation and storage regulations.

-

Data Presentation & Interpretation

Quantitative data should be summarized for clarity. The tables below present illustrative data that one might expect from the analysis of a thermally liable α-aminonitrile.

Table 1: Illustrative TGA & DSC Screening Results

| Parameter | TGA Result | DSC Result | Interpretation |

| Melting Point | N/A | 88-90 °C (Endotherm) | Sharp melt indicates a crystalline solid. |

| Decomposition Onset | ~155 °C | ~160 °C (Exotherm) | Good agreement between techniques. Mass loss begins concurrently with energy release. |

| Peak Decomposition Temp | ~175 °C | ~180 °C | The temperature of the most rapid decomposition. |

| Total Mass Loss (to 400°C) | 98% | N/A | Indicates complete decomposition into volatile products. |

| Decomposition Enthalpy (ΔH) | N/A | -250 J/g | A significant exothermic event, warranting further investigation with ARC. |

Table 2: Illustrative ARC Safety Data

| Parameter | Value | Significance |

| Onset Temperature (Adiabatic) | 145 °C | Lower than screening due to higher sensitivity. Defines the absolute upper limit for safe temperature. |

| Adiabatic Temperature Rise (ΔT_ad) | 210 °C | A large temperature rise indicates the potential for a severe thermal runaway. |

| Maximum Temperature | 355 °C | The final temperature reached during the runaway. |

| Maximum Pressure | 25 bar | Significant gas generation. Process vessels must be rated to withstand this pressure. |

| Time to Maximum Rate (from onset) | 35 minutes | Defines the critical window for intervention once a runaway has begun. |

Conclusions & Recommendations

The thermal stability assessment of 2-anilino-2-phenylacetonitrile requires a structured, multi-technique approach.

-

Screening (TGA/DSC): Preliminary analysis suggests that the compound is stable at ambient temperatures but exhibits a significant and energetic decomposition beginning around 155-160 °C.

-

Process Safety (ARC): Adiabatic testing reveals a high potential for a thermal runaway if the onset temperature is exceeded, characterized by a rapid rise in temperature and pressure due to gas generation (likely including HCN).

Based on this comprehensive analysis, the following recommendations are made:

-

Processing: All process steps (synthesis, crystallization, drying) should be maintained well below the determined onset temperature of 145 °C, incorporating a suitable safety margin (e.g., 50 °C).

-

Storage: The material should be stored in a cool, well-ventilated area, away from heat sources.[16][17]

-

Emergency Preparedness: The potential for a rapid thermal runaway with toxic gas evolution must be addressed in emergency response plans. This includes appropriate pressure relief systems for reactors and protocols for handling HCN exposure.

By integrating the insights from TGA, DSC, and ARC, a complete and trustworthy thermal stability profile can be constructed, ensuring the safe handling and use of 2-anilino-2-phenylacetonitrile throughout the drug development lifecycle.

References

-

Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry. Available at: [Link]

-

Calnes. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility. Available at: [Link]

-

Tsuchiya, Y., & Sumi, K. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. Available at: [Link]

-

TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Available at: [Link]

-

Ansari, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the nitrile butadiene rubber.... Available at: [Link]

-

WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. Available at: [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Available at: [Link]

-

Das, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Available at: [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

-

Azar, F. A. (2019). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Available at: [Link]

-

Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. Available at: [Link]

-

Al-Amin, M. (2021). A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. Available at: [Link]

-

Alnajjar, A. et al. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. ChemEngineering. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. tainstruments.com [tainstruments.com]

- 8. bath.ac.uk [bath.ac.uk]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. web.williams.edu [web.williams.edu]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 14. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 15. sigma-hse.com [sigma-hse.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. worksafe.qld.gov.au [worksafe.qld.gov.au]

Quantum chemical calculations for Phenyl-phenylamino-acetonitrile

Technical Guide: Quantum Chemical Profiling of -Anilinophenylacetonitrile

Subject: Computational Protocols for Structural, Electronic, and Reactivity Analysis of Phenyl-phenylamino-acetonitrile (

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing Phenyl-phenylamino-acetonitrile (systematically: 2-phenyl-2-(phenylamino)acetonitrile). As a quintessential

This document provides a self-validating protocol for researchers to derive structural integrity, spectroscopic signatures, and reactive properties using Density Functional Theory (DFT).

Computational Methodology & Theory

To ensure high fidelity in electronic structure prediction, a "tiered" approach is recommended. This balances computational cost with the need to capture weak non-covalent interactions (dispersion) prevalent in the bi-aryl system.

Level of Theory Selection

-

Functional: The hybrid functional B3LYP is the historical baseline for organic thermochemistry. However, for this specific molecule (containing two phenyl rings capable of

stacking interactions in specific conformers), the wB97X-D or M06-2X functionals are superior due to their inclusion of long-range dispersion corrections. -

Basis Set: 6-311++G(d,p) is the minimum requirement.

-

Diffuse functions (++): Critical for correctly modeling the lone pair electrons on the amine (

) and nitrile ( -

Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic rings.

-

Solvation Models

While gas-phase calculations provide intrinsic properties, drug development requires solution-phase data.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents:

-

Acetonitrile (

): Matches the synthesis medium and stabilizes the dipolar transition states. -

Water (

): Essential for simulating biological environments and hydrolysis pathways.

-

Workflow Diagram

The following Graphviz diagram visualizes the validated computational workflow for this compound.

Figure 1: Standardized computational workflow for

Structural & Conformational Analysis

Geometry Parameters

Upon optimization, the Phenyl-phenylamino-acetonitrile molecule exhibits specific geometric traits driven by steric hindrance and conjugation.

| Parameter | Atoms Involved | Typical Value ( | Structural Insight |

| Bond Length | Typical triple bond character; highly rigid. | ||

| Bond Length | Single bond; slightly shortened due to N-phenyl conjugation. | ||

| Bond Angle | Near-linear nitrile group. | ||

| Torsion | Variable | Defines the "butterfly" angle between the two phenyl rings. |

Intramolecular Interactions

NBO (Natural Bond Orbital) analysis typically reveals significant

Spectroscopic Profiling (Validation)

To validate the calculated structure against experimental samples, researchers must look for specific vibrational markers.

Vibrational assignments (IR/Raman)[1]

- Stretch: The diagnostic peak appears at 2230–2250 cm⁻¹ . In the calculated spectrum (unscaled), this may appear slightly higher (~2280 cm⁻¹) and requires a scaling factor (typically 0.967 for B3LYP).

- Stretch: A single weak-to-medium band around 3300–3400 cm⁻¹ .

-

Aromatic Modes: Characteristic ring breathing modes at 1500–1600 cm⁻¹.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:

-

-Proton (

Electronic Structure & Reactivity

For drug development, understanding where the molecule reacts is as important as its structure.

Frontier Molecular Orbitals (FMO)[2][3]

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aniline ring and the amine nitrogen lone pair. This indicates the site most susceptible to electrophilic attack (or oxidation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the nitrile group and the phenyl ring attached to the

-carbon. This is the site for nucleophilic attack (e.g., hydrolysis by

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking simulations.

-

Negative Potential (Red): Concentrated on the Nitrile Nitrogen (

)—the primary hydrogen bond acceptor. -

Positive Potential (Blue): Concentrated on the Amine Hydrogen (

)—the hydrogen bond donor.

Mechanistic Insight: The Strecker Synthesis

Understanding the formation of this molecule validates the structural connectivity. The reaction proceeds via an imine intermediate.[2][3][4][5]

Figure 2: Mechanistic pathway for the formation of the target

References

-

Gangwar, S. K., et al. (2016). "Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile." Journal of Organic and Biomolecular Chemistry, 4, 286-301.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous distributions." Chemical Physics, 55(1), 117-129.

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint." Chemical Reviews, 88(6), 899-926.

-

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.

Sources

- 1. Vibrational spectra of alpha-amino acids in the zwitterionic state in aqueous solution and the solid state: DFT calculations and the influence of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Phenyl-phenylamino-acetonitrile: A Strategic Pivot Point in Nitrogenous Scaffold Synthesis

[1]

Executive Summary: The "Masked" Iminium Architect

In the landscape of organic synthesis, 2-phenyl-2-(phenylamino)acetonitrile (CAS: 3009-97-0) is not merely a static intermediate; it is a dynamic reservoir of chemical potential.[1] Structurally, it represents the stable adduct of benzaldehyde, aniline, and cyanide. Functionally, however, it acts as a "masked" iminium ion , capable of regenerating electrophilic reactivity under specific conditions while simultaneously offering the nucleophilic versatility of the nitrile group.

For drug development professionals, this molecule serves as a critical bifurcation point.[1] It allows for the rapid generation of

Precision Synthesis: Protocols & Mechanistic Integrity

While the classical Strecker synthesis utilizes toxic cyanide salts (KCN/NaCN) under harsh conditions, modern application science favors catalytic, green methodologies that suppress the Retro-Strecker equilibrium (the spontaneous dissociation back to imine and HCN).[1]

The Indium-Catalyzed "Green" Protocol

This protocol is selected for its high atom economy, water compatibility, and suppression of side reactions. Indium (In) acts as a water-tolerant Lewis acid, activating the imine without hydrolyzing it.[1]

Reagents:

-

Benzaldehyde (1.0 equiv)[1]

-

Aniline (1.0 equiv)[1]

-

Indium powder (10 mol%)[1]

-

Solvent: Deionized Water[1]

Step-by-Step Methodology:

-

Imine Formation (In Situ): In a round-bottom flask, combine benzaldehyde and aniline in water.[1] Add Indium powder.[1][3][4] Stir at room temperature for 15 minutes.

-

Mechanistic Check: The solution will typically become turbid as the hydrophobic imine forms.

-

-

Cyanosilylation: Dropwise add TMSCN to the mixture. The Indium activates the imine nitrogen, increasing the electrophilicity of the benzylic carbon.[4]

-

Reaction: Stir vigorously for 3–4 hours at room temperature.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[1] The disappearance of the imine spot and the appearance of a lower Rf spot indicates conversion.

-

-

Workup: Extract the mixture with ethyl acetate (

mL). Wash the combined organic layers with brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield white crystalline solid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Self-Validating Analytical Markers:

-

NMR (500 MHz,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

IR Spectroscopy: A weak but diagnostic absorption band at ~2240

confirms the nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Divergent Reactivity & Applications[1]

Once synthesized, the Phenyl-phenylamino-acetonitrile scaffold offers three distinct reaction pathways, governed by pH and nucleophilic environment.[1]

Pathway A: The Phenylglycine Route (Hydrolysis)

Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding N-phenylglycine , a structural analog of non-proteinogenic amino acids used in peptidomimetics.

-

Conditions: Conc. HCl, Reflux, 4h.

-

Critical Control: Control the pH carefully during workup to reach the isoelectric point for maximum precipitation.

Pathway B: The Bruylants Reaction (Nitrile Displacement)

This is the most chemically sophisticated application.[1] Grignard reagents (

-

Mechanism:[1][2][4][5][6][7][8][9][10] The magnesium coordinates to the nitrile nitrogen, facilitating the elimination of the cyanide ion (as

) and the formation of an iminium magnesium salt. The alkyl group from the Grignard reagent then attacks this electrophilic iminium species.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Outcome: Formation of

-substituted amines, effectively replacingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Pathway C: Heterocyclic Cyclization (Imidazole Synthesis)

The nitrile nitrogen can participate in cyclization reactions.[1] Reacting the precursor with aldehydes and ammonium acetate yields 1,2,4-trisubstituted imidazoles , a scaffold ubiquitous in antifungal (e.g., Ketoconazole) and anticancer agents.[1]

Quantitative Comparison of Synthetic Methods

| Catalyst System | Solvent | Time (h) | Yield (%) | Mechanistic Note |

| Indium (powder) | 3.5 | 92 | Water-tolerant Lewis Acid; minimal waste. | |

| 24 | 85 | Classic Lewis Acid; requires anhydrous conditions. | ||

| Squaramide | Toluene | 48 | 88 | Organocatalytic; enables enantioselective synthesis.[1] |

| None (Thermal) | MeOH | 12 | 60 | High Retro-Strecker background; lower purity.[1] |

Visualizing the Chemical Logic

The following diagrams illustrate the mechanistic flow and the divergent utility of the molecule.

Diagram 1: The Indium-Catalyzed Mechanism

This diagram details the activation of the imine by Indium and the subsequent nucleophilic attack.[4]

Caption: Indium(III) acts as a Lewis acid, coordinating to the imine nitrogen to lower the activation energy for the cyanide attack.[1]

Diagram 2: Divergent Synthetic Pathways

This diagram maps the transformation of the precursor into high-value pharmaceutical scaffolds.[1]

Caption: The nitrile group serves as a "pivot," capable of hydrolysis, displacement, or participation in ring closure.[1]

Safety & Stability: The Retro-Strecker Danger

A critical, often overlooked aspect of handling

-

The Retro-Strecker Effect: In the presence of strong bases or under high thermal stress, the reaction reverses, releasing highly toxic HCN gas and regenerating the imine.

-

Storage: Store at

under an inert atmosphere (Argon). Avoid basic conditions unless specifically driving a reaction that consumes the intermediate immediately. -

Cyanide Management: Even when using TMSCN, generate waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.[1]

References

-

Organic Chemistry Portal. (2021). Synthesis of

-Aminonitriles. Retrieved from [Link] -

Teimouri, F., & Moghannian, H. (2011).[1] A truly green synthesis of

-aminonitriles via Strecker reaction. PMC - NIH. Retrieved from [Link]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Kouznetsov, V. V., & Galvis, C. E. P. (2018).[1][11] Strecker reaction and

-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Retrieved from [Link] -

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(Phenylamino)acetonitrile | 3009-97-0 [smolecule.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Laboratory scale synthesis protocol for Phenyl-phenylamino-acetonitrile

An Application Note for the Laboratory Scale Synthesis of Phenyl-phenylamino-acetonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Phenyl-phenylamino-acetonitrile, a valuable α-aminonitrile intermediate in organic and medicinal chemistry. The synthesis is achieved through a one-pot, three-component Strecker reaction involving benzaldehyde, aniline, and a cyanide source. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for product characterization and validation.

Introduction and Scientific Context

Phenyl-phenylamino-acetonitrile, also known as 2-(phenylamino)-2-phenylacetonitrile, belongs to the class of α-aminonitriles. These compounds are of significant interest as they serve as versatile precursors for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other pharmacologically relevant molecules.[1][2] The structure is characterized by a central carbon atom bonded to a phenyl group, a phenylamino group, a nitrile group, and a hydrogen atom, making it a chiral molecule with potential applications in stereoselective synthesis.[3]

The classical Strecker synthesis, first reported in 1850, remains one of the most fundamental and efficient methods for preparing α-aminonitriles.[3][4] This application note details a robust protocol adapted from established literature, focusing on clarity, safety, and reproducibility for a laboratory setting.

The Underpinning Chemistry: A Mechanistic Overview

The synthesis of Phenyl-phenylamino-acetonitrile is a classic example of the Strecker synthesis . This is a three-component condensation reaction that brings together an aldehyde, an amine, and a cyanide source.[4][5] The process can be understood through two primary stages:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is typically catalyzed by a weak acid. Subsequent dehydration leads to the formation of an electrophilic imine intermediate, N-benzylideneaniline.[6]

-

Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), acting as a potent nucleophile, then attacks the imine carbon. This step forms the stable carbon-carbon bond, resulting in the final α-aminonitrile product.[5]

The overall reaction is facilitated in an acidic medium, which is crucial for both the formation of the imine and for generating the active cyanide nucleophile from its salt form.[7]

Reaction Scheme

Caption: Overall reaction scheme for the Strecker synthesis.

Reagents and Materials

For a successful synthesis, it is imperative to use reagents of appropriate purity. The following table outlines the necessary materials for this protocol.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Properties |

| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 212 mg (0.20 mL) | Density: 1.044 g/mL, Purity: ≥99% |

| Aniline | C₆H₇N | 93.13 | 2.0 | 186 mg (0.18 mL) | Density: 1.022 g/mL, Purity: ≥99.5% |

| Potassium Cyanide | KCN | 65.12 | 2.0 | 130 mg | EXTREMELY TOXIC , Purity: ≥97% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.0+ | 120 mg (0.12 mL)+ | Density: 1.049 g/mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~40 mL | Solvent |

| Distilled Water | H₂O | 18.02 | - | ~5 mL | Solvent |

| Hydrochloric Acid | HCl | 36.46 | - | ~0.2 M | For washing |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for synthesizing α-aminonitriles.[7]

CRITICAL SAFETY PRECAUTIONS

Working with cyanide salts requires strict adherence to safety protocols due to their extreme toxicity.

-

Toxicity: Cyanide salts are highly toxic if inhaled, ingested, or absorbed through the skin.[8][9] Doses in the milligram range can be fatal.[9]

-

Hydrogen Cyanide (HCN) Gas: NEVER mix cyanide salts with acid outside of the controlled reaction conditions. Acids react with cyanides to produce highly toxic and flammable hydrogen cyanide gas, which has a faint odor of bitter almonds (note: 20-60% of the population cannot detect this odor).[8]

-

Engineering Controls: All handling of cyanide salts (weighing, transfer, and the reaction itself) MUST be performed in a certified chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-layered nitrile gloves when handling cyanides.[11]

-

Emergency Preparedness: Ensure an emergency plan is in place. A cyanide antidote kit should be available, and all personnel must be trained on its use and on emergency contact procedures.

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste guidelines. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.

Step-by-Step Synthesis Procedure

-

Cyanide Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (130 mg, 2.0 mmol) in distilled water (4 mL). Cool the flask in an ice bath to below 5°C.

-

Rationale: Dissolving the cyanide salt in water makes it available for the reaction. Cooling is essential to control the initial exothermic reaction upon adding other reagents.

-

-

Addition of Aldehyde: To the cold, stirring cyanide solution, add benzaldehyde (212 mg, 2.0 mmol) dissolved in 95% ethanol (25 mL). Maintain the temperature below 5°C during this addition.

-

Rationale: Adding the aldehyde as a solution ensures proper mixing and prevents localized heating.

-

-

Acidification: While stirring vigorously and keeping the temperature below 5°C, add glacial acetic acid (120 mg, 2.0 mmol).

-

Rationale: The acid acts as a catalyst, promoting the formation of the imine intermediate. Careful temperature control is critical to prevent excessive HCN gas evolution.

-

-

Addition of Amine: In a separate beaker, prepare a solution of aniline (186 mg, 2.0 mmol) in 95% ethanol (10 mL) and acetic acid (5 mL). Cool this solution in an ice bath to below 5°C. Add this cold solution dropwise to the main reaction mixture with continuous stirring.

-

Rationale: The aniline solution is added slowly to control the rate of the imine-forming condensation reaction.

-

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to stir for an additional 2 hours in the ice bath. Afterwards, remove the flask from the ice bath and let it stand at room temperature (25°C) for 24 hours in the fume hood.

-

Rationale: The initial period of stirring ensures all components are well-mixed. The extended period at room temperature allows the reaction to proceed to completion.

-

-

Product Isolation and Workup: The product should precipitate as long, yellow needles.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold 0.2 M hydrochloric acid. This removes any unreacted aniline.

-

Follow with a wash of cold distilled water to remove any remaining acid and salts.

-

Rationale: The acidic wash protonates the basic aniline, making it water-soluble and easily removed from the less basic product.

-

-

Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a desiccator.

-

Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing soluble impurities.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Phenyl-phenylamino-acetonitrile.

Product Characterization and Validation

To confirm the successful synthesis and purity of the target compound, the following analytical techniques are recommended.

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to starting material spots (benzaldehyde and aniline) on a TLC plate (e.g., silica gel with a cyclohexane:ethyl acetate mobile phase). The product should appear as a new spot with a distinct Rf value.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic absorption bands:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of Phenyl-phenylamino-acetonitrile.

-

Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Temperature too high, causing side reactions or HCN loss. 3. Impure or wet starting materials. | 1. Extend the reaction time at room temperature. 2. Ensure strict temperature control (< 5°C) during initial additions. 3. Use freshly distilled benzaldehyde and aniline; ensure solvents are dry where appropriate. |

| Oily or Gummy Product | 1. Presence of unreacted starting materials. 2. Impurities preventing crystallization. | 1. Ensure the acidic wash is thorough to remove all aniline. 2. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification before recrystallization. |

| Product is Colored | Impurities from starting materials or side reactions. | Recrystallize a second time, possibly with the addition of a small amount of activated charcoal to remove colored impurities. |

Conclusion

This application note presents a reliable and well-documented protocol for the synthesis of Phenyl-phenylamino-acetonitrile via the Strecker reaction. By carefully following the outlined steps and adhering strictly to the safety precautions, researchers can effectively produce this versatile chemical intermediate. The detailed mechanistic explanations and characterization guidelines provide a comprehensive framework for both the execution and validation of the synthesis, ensuring a high degree of scientific integrity and reproducibility.

References

-

PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved February 7, 2026, from [Link]

-

Schlemmer, C., et al. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Org. Syn. Coll. Vol. 2, 284. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzalaniline. Org. Syn. Coll. Vol. 1, 80. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same.

-

Quora. (2018). How is aniline converted into phenyl cyanide? How do you write the equation?. Retrieved February 7, 2026, from [Link]

- Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258–1273.

-

Filo. (2025). Aniline + benzaldehyde=?. Retrieved February 7, 2026, from [Link]

-

Al-Amery, M. H. A., & Meteab, H. S. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. ResearchGate. Retrieved February 7, 2026, from [Link]

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Condensation of benzaldehyde, aniline and TMSCN in the presence of different ionic liquids at room temperature. Retrieved February 7, 2026, from [Link]

-

MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved February 7, 2026, from [Link]

-

University of California, Santa Barbara EHS. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved February 7, 2026, from [Link]

-

Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved February 7, 2026, from [Link]

-

Dartmouth College EHS. (n.d.). Cyanide Salts. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved February 7, 2026, from [Link]

-

Stanford University EHS. (n.d.). Information on Cyanide Compounds. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

-

University of Victoria OHS. (2022). SWP - 005: Cyanides. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(Phenylamino)acetonitrile hydrochloride. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]